N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide-class compound with a molecular weight of ~509.0 g/mol. Its structure features a 2-methylindole core substituted at the 5-position with a chloro(difluoro)methoxy group and an ethyl linker connecting to a 2,4,6-trimethylbenzenesulfonamide moiety . The indole ring and sulfonamide group are pharmacologically significant, as they are common in bioactive molecules. The chloro(difluoro)methoxy substituent enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery, particularly in antimicrobial and anti-inflammatory applications .
Properties
Molecular Formula |
C21H23ClF2N2O3S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H23ClF2N2O3S/c1-12-9-13(2)20(14(3)10-12)30(27,28)25-8-7-17-15(4)26-19-6-5-16(11-18(17)19)29-21(22,23)24/h5-6,9-11,25-26H,7-8H2,1-4H3 |
InChI Key |
JLFMYWLECDFCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring or the benzenesulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied to understand its effects on various biological systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s uniqueness lies in its combination of a difluoromethoxy group, methylindole, and trimethylbenzenesulfonamide. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences | Biological Activities |
|---|---|---|---|
| N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide | Indole core, chloro(difluoro)methoxy, trimethylbenzenesulfonamide | Reference compound | Antimicrobial, anti-inflammatory |
| 5-Fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide | Fluoro and methoxy substituents on benzene ring | Lacks chloro(difluoro)methoxy group | Antiviral, anticancer |
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide | Chloroindole, propanamide linker | Replaces sulfonamide with amide | Altered pharmacokinetics; potential neuroactivity |
| N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide | Thiophene-pyrazole core, trifluoromethyl | Heterocyclic variation | Anticancer activity |
| N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide | Furan-hydroxyl group, trifluoromethoxy | Benzamide instead of sulfonamide | Anti-inflammatory |
Impact of Substituents on Bioactivity
- Chloro(difluoro)methoxy Group : Enhances halogen bonding and metabolic resistance compared to simple methoxy or fluoro groups. This substitution correlates with improved antimicrobial potency in sulfonamide derivatives .
- Trimethylbenzenesulfonamide: Increases steric bulk and hydrophobicity, improving membrane penetration. Analogues with dimethylamino or methoxy groups (e.g., N-[2-(6-chloroindolyl)ethyl]-4-methoxybenzenesulfonamide) show reduced activity due to lower lipophilicity .
- Indole Core Modifications : 2-Methyl substitution on indole stabilizes the planar conformation, enhancing receptor binding. Fluorination at the 5-position (e.g., 5-fluoroindol-3-yl derivatives) alters electron density, affecting target affinity .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Data
| Property | Target Compound | 5-Fluoro-2-methoxy Analogue | N-[2-(6-chloroindolyl)ethyl]-4-methoxybenzenesulfonamide |
|---|---|---|---|
| LogP (XLogP3) | 5.1 (predicted) | 4.3 | 3.8 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
| Molecular Weight (g/mol) | 509.0 | 478.5 | 462.9 |
| Solubility (mg/mL) | Low (lipophilic) | Moderate | High (due to methoxy) |
The target compound’s higher LogP (5.1) and lower solubility reflect its chloro(difluoro)methoxy group, favoring CNS penetration but limiting aqueous bioavailability. In contrast, methoxy-substituted analogues exhibit better solubility but reduced potency .
Biological Activity
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by an indole ring system and various functional groups that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 473.88 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 473.88 g/mol |
| Boiling Point | 578.1 °C (Predicted) |
| Density | 1.329 g/cm³ (Predicted) |
| pKa | 14.31 (Predicted) |
Anti-inflammatory Effects
Research indicates that sulfonamides can exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial in reducing inflammation and pain in conditions such as arthritis and other inflammatory diseases.
The proposed mechanisms of action for this compound include:
- Inhibition of Folate Synthesis : Similar to traditional sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase.
- Modulation of COX Pathways : Potential inhibition of COX enzymes could contribute to its anti-inflammatory properties.
Case Studies and Research Findings
-
Study on Structural Analogues :
- A study focused on structurally related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the indole moiety was linked to enhanced bioactivity due to its interaction with bacterial enzymes .
- Anti-inflammatory Activity :
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
